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molecular formula C10H12N2O2S B1315895 3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester

3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester

Cat. No. B1315895
M. Wt: 224.28 g/mol
InChI Key: WIXVRERAVALXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642361B2

Procedure details

Ethanol, (11.0 L), 2-(1-ethoxy-propylidene)-malononitrile, (2.003 kg, 13.34 moles, 1.0 eq), ethyl-2-mercaptoacetate (1.652 kg, 13.34 moles, 1.0 eq.), and potassium acetate (1.983 kg, 20.0 moles, 1.5 eq.) are charged to a 22L 3-neck reaction flask equipped with an addition funnel, thermocouple, overhead stirrer, and condenser. The reaction mixture becomes dark red and exotherms to 72° C. The mixture is stirred for 1.25 hours while cooling to 60° C. Deionized water (2.6 L), is added to the reaction mixture over 30 minutes while cooling to 53° C. The reaction mixture is then cooled to 10° C. over 3.5 hours. The resulting suspension is filtered to recover the precipitate, and the filter cake is rinsed with a chilled mixture of 1.1 L ethanol and 3.9 L water. The filter cake is vacuum dried at room temperature, affording the title compound (2.552 kg) in 85.3% yield.
Quantity
11 L
Type
reactant
Reaction Step One
Quantity
2.003 kg
Type
reactant
Reaction Step One
Quantity
1.652 kg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.983 kg
Type
reactant
Reaction Step One
[Compound]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.6 L
Type
solvent
Reaction Step Two
Yield
85.3%

Identifiers

REACTION_CXSMILES
C(O)C.C(O[C:7](=[C:10]([C:13]#[N:14])[C:11]#[N:12])[CH2:8][CH3:9])C.[CH2:15]([O:17][C:18](=[O:21])[CH2:19][SH:20])[CH3:16].C([O-])(=O)C.[K+]>O>[CH2:15]([O:17][C:18]([C:19]1[S:20][C:7]([CH2:8][CH3:9])=[C:10]([C:11]#[N:12])[C:13]=1[NH2:14])=[O:21])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
11 L
Type
reactant
Smiles
C(C)O
Name
Quantity
2.003 kg
Type
reactant
Smiles
C(C)OC(CC)=C(C#N)C#N
Name
Quantity
1.652 kg
Type
reactant
Smiles
C(C)OC(CS)=O
Name
potassium acetate
Quantity
1.983 kg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.6 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an addition funnel
CUSTOM
Type
CUSTOM
Details
exotherms to 72° C
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to 53° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 10° C. over 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
CUSTOM
Type
CUSTOM
Details
to recover the precipitate
WASH
Type
WASH
Details
the filter cake is rinsed with a chilled mixture of 1.1 L ethanol and 3.9 L water
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
C(C)OC(=O)C=1SC(=C(C1N)C#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.552 kg
YIELD: PERCENTYIELD 85.3%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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